Raloxifene Bismethyl Ether (hydrochloride)
Overview
Description
Raloxifene Bismethyl Ether (hydrochloride) is a useful research compound. Its molecular formula is C30H32ClNO4S and its molecular weight is 538.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Raloxifene Bismethyl Ether (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Raloxifene Bismethyl Ether (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Raloxifene Bismethyl Ether (hydrochloride) is an inactive metabolite of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the prevention of osteoporosis and breast cancer in postmenopausal women. While Raloxifene itself exhibits significant biological activity, the bismethyl ether form has been shown to lack substantial estrogen receptor modulation capabilities. This article explores the biological activity of Raloxifene Bismethyl Ether, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Raloxifene
Raloxifene is known for its mixed agonist/antagonist effects on estrogen receptors, displaying beneficial effects on bone density while reducing breast cancer risk. It operates through selective agonist activity in bone and cholesterol metabolism, while acting as an antagonist in breast and uterine tissues . The compound has been extensively studied for its role in various cancers and its neuroprotective properties.
Biological Activity of Raloxifene Bismethyl Ether
Inactive Metabolite
Raloxifene Bismethyl Ether does not exhibit significant biological activity related to estrogen receptor modulation. Its role is primarily that of a metabolite, lacking the therapeutic effects associated with its parent compound, Raloxifene.
Comparison Table: Raloxifene vs. Raloxifene Bismethyl Ether
Property | Raloxifene | Raloxifene Bismethyl Ether |
---|---|---|
Estrogen Receptor Modulation | Yes | No |
Therapeutic Use | Osteoporosis, Breast Cancer | None |
Mechanism of Action | SERM | Inactive Metabolite |
Apoptosis Induction | Yes | No |
Cytotoxic Activity | Yes | No |
While Raloxifene actively induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic proteins, studies indicate that its bismethyl ether counterpart does not share these attributes. For instance, Raloxifene has been shown to induce apoptosis via caspase-dependent pathways in prostate and bladder cancer cell lines . In contrast, the bismethyl ether lacks these apoptotic effects.
Research Findings
-
Cytotoxicity Studies
Research has demonstrated that while Raloxifene can induce significant cytotoxic effects in cancer cells (e.g., TSU-PR1 cell line), the bismethyl ether does not exhibit similar cytotoxicity or apoptotic induction . -
Pharmacokinetics
The pharmacokinetic profile of Raloxifene indicates poor oral bioavailability (approximately 2%), which has implications for its effectiveness in clinical settings. The bismethyl ether's pharmacokinetics have not been extensively studied due to its classification as an inactive metabolite . -
Clinical Implications
Given that Raloxifene Bismethyl Ether does not exhibit significant biological activity, it is not utilized therapeutically. Its presence may be more relevant in understanding the metabolic pathways of Raloxifene rather than providing direct therapeutic benefits.
Properties
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNHHUKVJDWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-36-6 | |
Record name | Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84541-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.